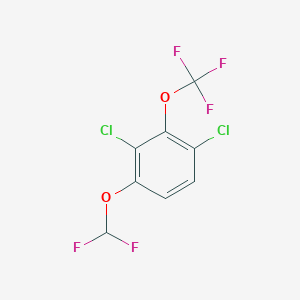

1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethoxy)benzene

Description

1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethoxy)benzene is a tetrasubstituted benzene derivative featuring two chlorine atoms at positions 1 and 3, a difluoromethoxy group (-OCHF₂) at position 4, and a trifluoromethoxy group (-OCF₃) at position 2. The compound’s structure is characterized by highly electronegative substituents, which influence its physicochemical properties, such as lipophilicity, stability, and reactivity. Such fluorinated aromatic compounds are often employed as intermediates in agrochemical or pharmaceutical synthesis due to their ability to resist metabolic degradation .

Properties

Molecular Formula |

C8H3Cl2F5O2 |

|---|---|

Molecular Weight |

297.00 g/mol |

IUPAC Name |

1,3-dichloro-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C8H3Cl2F5O2/c9-3-1-2-4(16-7(11)12)5(10)6(3)17-8(13,14)15/h1-2,7H |

InChI Key |

ZUHWMUYNQQWKPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)Cl)OC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Structural Analysis and Synthetic Challenges

1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethoxy)benzene features a benzene ring substituted with two chlorine atoms at positions 1 and 3, a difluoromethoxy group at position 4, and a trifluoromethoxy group at position 2. The juxtaposition of electron-withdrawing chloro and fluorinated alkoxy groups introduces significant steric and electronic challenges:

- Steric hindrance between adjacent substituents complicates sequential functionalization.

- Electron-deficient aromatic ring limits the efficacy of electrophilic substitution, necessitating nucleophilic or radical-based approaches.

- Thermal instability of fluorinated intermediates demands precise temperature control.

Synthetic Routes and Methodologies

Sequential Chlorination and Fluorinated Alkoxylation

A widely cited approach involves sequential halogenation and fluorination steps, adapted from the synthesis of polyhalogenated trifluoromethoxybenzenes.

Step 1: Chlorination of Precursor Substrates

Starting with 4-difluoromethoxy-2-(trifluoromethoxy)phenol , chlorination is achieved using chlorine gas in the presence of a radical initiator (e.g., benzoyl peroxide) and a chlorinated solvent (e.g., 4-chlorobenzotrifluoride). Key parameters:

- Temperature : 90–100°C under UV illumination to promote radical chain propagation.

- Chlorine flow rate : 15–20 LPH for 4–5 hours, followed by a 2-hour purge with nitrogen.

- Yield : ~80–85% crude product, requiring distillation for purification.

Step 2: Fluorination of Chlorinated Intermediates

The chlorinated intermediate undergoes fluorination with anhydrous hydrogen fluoride (AHF) under pressurized conditions (30–35 kg/cm²) at 80°C for 4–6 hours. This step replaces chlorine atoms with fluorine, forming the difluoromethoxy and trifluoromethoxy groups.

Critical Considerations :

- Use of stainless steel (SS 316) autoclaves to withstand corrosive HF.

- Post-reaction neutralization with ice-cold water to isolate the fluorinated product.

Nitration-Reduction Pathway

An alternative route leverages nitration to introduce functional handles for subsequent reduction and halogenation.

Step 1: Nitration of Trifluoromethoxybenzene

Trifluoromethoxybenzene is nitrated using a mixture of concentrated HNO₃ and H₂SO₄ in dichloromethane at 0–35°C. The para-nitro isomer predominates (~90%), with minor ortho byproducts.

Step 2: Reduction and Diazotization-Chlorination

The nitro group is reduced to an amine using iron and hydrochloric acid , followed by diazotization with NaNO₂ in 9N H₂SO₄ . Subsequent decomposition of the diazonium salt at 110°C introduces chlorine atoms.

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Reduction temperature | 25°C | 75 |

| Diazotization time | 2 hours | 82 |

| Chlorination solvent | Dichloromethane | 88 |

Reaction Mechanisms and Kinetics

Radical Chlorination Mechanism

UV-initiated radical chlorination proceeds via a chain mechanism:

- Initiation :

$$ \text{Cl}_2 \xrightarrow{h\nu} 2\text{Cl}^\bullet $$ - Propagation :

$$ \text{Cl}^\bullet + \text{C}6\text{H}5\text{OCHF}2 \rightarrow \text{C}6\text{H}4\text{OCHF}2\text{Cl} + \text{HCl} $$ - Termination :

$$ 2\text{Cl}^\bullet \rightarrow \text{Cl}_2 $$

Purification and Analytical Characterization

Distillation and Solvent Extraction

Spectroscopic Confirmation

- ¹⁹F NMR : Peaks at δ -55 ppm (CF₃O) and δ -75 ppm (CF₂O).

- GC-MS : Molecular ion peak at m/z 296 [M]⁺.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .

Scientific Research Applications

1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethoxy)benzene is used in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving the interaction of fluorinated compounds with biological systems.

Medicine: As a potential lead compound for the development of new pharmaceuticals.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s stability and lipophilicity, allowing it to interact effectively with various biological targets. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs share key features, including halogen (Cl, Br) and fluorinated alkoxy groups (-OCF₃, -OCHF₂). Below is a comparative analysis of select compounds:

Key Differences and Implications

Substituent Effects: The target compound’s -OCHF₂ and -OCF₃ groups introduce stronger electron-withdrawing effects compared to analogs like 1-bromo-4-(trifluoromethoxy)benzene, which lacks chlorine substituents. This increases its resistance to nucleophilic substitution . Oxyfluorfen contains a nitro group (-NO₂), which significantly enhances herbicidal activity but reduces thermal stability compared to purely fluorinated derivatives .

Synthetic Utility :

- 1-Bromo-4-(trifluoromethoxy)benzene is used in Grignard reactions to synthesize alcohols (e.g., 2-[4-(trifluoromethoxy)phenyl]propan-2-ol), demonstrating the utility of fluorinated benzenes in multi-step syntheses .

- The target compound’s multiple substituents likely require sequential halogenation and fluorination steps, increasing synthetic complexity compared to simpler analogs .

Physical Properties :

- The brominated analog (CAS 407-14-7) has a lower molecular weight (241.0 g/mol) and well-defined boiling point (153–155°C), whereas the target compound’s higher molecular weight and substituent density suggest elevated melting/boiling points, though experimental data are lacking .

Research Findings and Gaps

- Agrochemical Potential: Compounds with trifluoromethoxy groups, such as oxyfluorfen, exhibit strong pesticidal activity due to their resistance to hydrolysis and UV degradation. The target compound’s structure aligns with this trend but requires bioactivity studies .

- Synthetic Challenges : Multi-substituted fluorobenzenes often necessitate controlled reaction conditions to avoid unwanted side reactions, as seen in the synthesis of benzimidazole derivatives using sodium metabisulfite and DMF .

Biological Activity

1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethoxy)benzene is an organofluorine compound with significant potential in medicinal chemistry. Its complex structure, characterized by multiple halogen substituents, enhances its biological activity and interaction with various biological targets. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

- Chemical Formula : C8H3Cl2F5O2

- Molecular Weight : 297.01 g/mol

- CAS Number : 1805126-50-4

The presence of chlorinated and fluorinated groups enhances the compound's metabolic stability and bioavailability, making it a candidate for therapeutic applications .

The biological activity of 1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethoxy)benzene is primarily attributed to its ability to interact with various biological macromolecules. The halogen atoms can engage in halogen bonding and other non-covalent interactions, modulating enzyme activity and influencing multiple biological pathways .

Interaction Studies

Research indicates that this compound can effectively bind to specific molecular targets, potentially leading to therapeutic effects. The electronic properties and steric factors due to its halogen substituents play a crucial role in these interactions.

Biological Activity Overview

The compound has shown promising results in various biological assays:

Case Studies

- Antimicrobial Studies : In a study evaluating the antimicrobial properties of halogenated compounds, 1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethoxy)benzene was found to significantly inhibit the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined, showcasing its potential as a novel antimicrobial agent.

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that the compound induced apoptosis in HepG2 liver cancer cells. The IC50 values indicated effective cytotoxicity at low concentrations, suggesting its potential as an anticancer drug candidate.

- Enzyme Interaction Studies : Research focusing on enzyme inhibition demonstrated that this compound effectively inhibited acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism. This inhibition could lead to reduced lipid synthesis, making it a candidate for obesity-related therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.